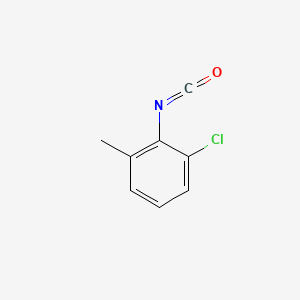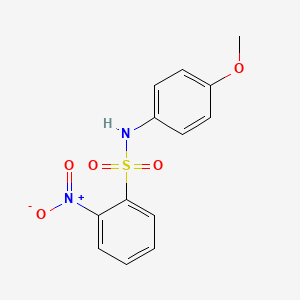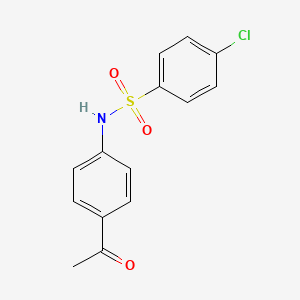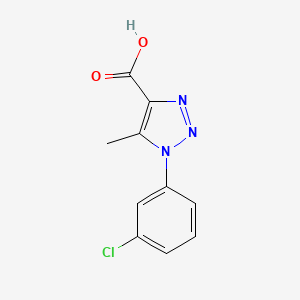
2-Chloro-6-methylphenyl isocyanate
Übersicht
Beschreibung
2-Chloro-6-methylphenyl isocyanate is a chemical compound with the linear formula ClC6H3(CH3)NCO . It is a clear colorless to slightly yellow liquid .
Molecular Structure Analysis
The molecular formula of 2-Chloro-6-methylphenyl isocyanate is C8H6ClNO . It has an average mass of 167.592 Da and a monoisotopic mass of 167.013794 Da .
Chemical Reactions Analysis
2-Chloro-6-methylphenyl isocyanate is used as a building block for organic synthesis . It has been used in the synthesis of dasatinib, a potent Src/Abl kinase inhibitor with excellent antiproliferative activity against hematological and solid tumor cell lines .
Physical And Chemical Properties Analysis
2-Chloro-6-methylphenyl isocyanate has a refractive index of n20/D 1.555 (lit.) and a boiling point of 80 °C/2 mmHg (lit.) . It has a density of 1.231 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Vibrational Spectra Analysis
Studies on the vibrational spectra of isocyanates, including variants similar to 2-chloro-6-methylphenyl isocyanate, reveal detailed insights into their molecular structures. Research by Doddamani et al. (2007) explored the Raman and infrared spectra of chloro-methylphenyl isocyanates, providing significant information on their energies, optimized geometrical parameters, and vibrational frequencies. This research is crucial for understanding the molecular behavior and characteristics of these compounds (Doddamani et al., 2007).
Synthesis of DNA and Protein Adducts
The formation of DNA and protein adducts from isocyanates, including those similar to 2-chloro-6-methylphenyl isocyanate, has been a subject of study. Beyerbach et al. (2006) and Sabbioni et al. (2012) have synthesized and characterized DNA adducts from isocyanates, providing valuable insights into biomonitoring of exposure to these chemicals (Beyerbach et al., 2006); (Sabbioni et al., 2012).
Polyurethane Production and Analysis
Research into the byproducts of polyurethane production, which can include 2-chloro-6-methylphenyl isocyanate, is significant. Callison et al. (2012) explored the origins of impurities formed in the polyurethane production chain. This research aids in understanding the chemical processes and potential contaminants in this industrial context (Callison et al., 2012).
Application in Polymer Synthesis
The application of isocyanates in polymer synthesis is another critical area of research. Studies like those by Lapprand et al. (2005) and Hino et al. (2000) have investigated the reactivity of isocyanates with urethanes and the synthesis of poly(phenyl isocyanate)s, respectively. These studies contribute to the development of advanced materials and polymers (Lapprand et al., 2005); (Hino et al., 2000).
Occupational Exposure and Environmental Impact
Studies on the occupationalexposure to isocyanates and their environmental impact are crucial for workplace safety and public health. Brzeźnicki and Bonczarowska (2015) conducted studies to measure the concentration of various isocyanates, including compounds similar to 2-chloro-6-methylphenyl isocyanate, in industrial settings. Their research provides valuable data on the levels of exposure and potential risks associated with these chemicals in the workplace (Brzeźnicki & Bonczarowska, 2015).
Detection and Quantitative Analysis
The development of methods for detecting and quantifying isocyanates is a significant area of research. Agarwal et al. (2012) explored the use of proton transfer reaction mass spectrometry for detecting isocyanates and polychlorinated biphenyls, providing a rapid and reliable analytical method for environmental monitoring (Agarwal et al., 2012). Additionally, research by Xue (2010) established a high-performance liquid chromatographic method for analyzing isocyanate products, enhancing the accuracy and efficiency of chemical analysis in industrial processes (Xue, 2010).
Synthesis and Antimicrobial Properties
The synthesis and exploration of the antimicrobial properties of compounds related to 2-chloro-6-methylphenyl isocyanate are also important. Gorbovoi et al. (2008) synthesized a series of chloro-, bromo-, and thiocyanato-aryl-methylchloropropanes and evaluated their antimicrobial properties, contributing to the development of new antimicrobial agents (Gorbovoi et al., 2008).
Safety and Hazards
This chemical is considered hazardous. It is fatal if inhaled and may cause allergy or asthma symptoms or breathing difficulties if inhaled. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .
Eigenschaften
IUPAC Name |
1-chloro-2-isocyanato-3-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClNO/c1-6-3-2-4-7(9)8(6)10-5-11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBTQQNYGMICJQZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)Cl)N=C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90296192 | |
| Record name | 2-Chloro-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methylphenyl isocyanate | |
CAS RN |
40398-01-4 | |
| Record name | 40398-01-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=108229 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloro-6-methylphenyl isocyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90296192 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloro-6-methylphenyl isocyanate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-{4-[(Cyclohexylamino)methyl]-2-methoxyphenoxy}acetamide](/img/structure/B1347514.png)










![(S)-(+)-2-[Hydroxy(diphenyl)methyl]-1-methylpyrrolidine](/img/structure/B1347552.png)
